6-Fluoro-1-propylindole-3-carbaldehyde
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Overview
Description
6-Fluoro-1-propyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Alkylation: The 6-fluoroindole undergoes alkylation with a propyl halide to introduce the propyl group at the nitrogen atom.
Formylation: The final step involves the formylation of the indole ring at the 3-position to yield 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds
Major Products:
Oxidation: 6-Fluoro-1-propyl-1H-indole-3-carboxylic acid.
Reduction: 6-Fluoro-1-propyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
6-Fluoro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological pathways and interactions involving indole derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, influencing their function .
Comparison with Similar Compounds
- 6-Fluoroindole-3-carbaldehyde
- 1-Propyl-1H-indole-3-carbaldehyde
- 6-Fluoro-1H-indole-3-carbaldehyde
Comparison: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of a fluorine atom and a propyl group. This combination enhances its chemical stability and reactivity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the propyl group can influence its biological activity .
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
HHIUHLVCTWKPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=C(C=C2)F)C=O |
Origin of Product |
United States |
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